![molecular formula C10H14ClN3O B1356678 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine CAS No. 901586-60-5](/img/structure/B1356678.png)
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
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Overview
Description
“4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H14ClN3O . It is a halogenated heterocycle and is typically in solid form .
Molecular Structure Analysis
The InChI string for this compound is 1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.69 g/mol . It is typically stored at room temperature .
Scientific Research Applications
Thiazolo[4,5-d]pyrimidines Synthesis and Antibacterial Evaluation
This research delves into the synthesis of thiazolo[4,5-d]pyrimidines, starting with 4-amino-5-bromo-2-chloro-6-methylpyrimidine. The process includes alkylation steps and substitutions with morpholine, leading to compounds evaluated for their antibacterial properties. The morpholine component plays a role in the structural modification of the compounds, which are assessed for potential antibacterial applications (Rahimizadeh et al., 2011).
Biocorrosion Inhibition
Biocorrosion Inhibition Effect of 2-aminopyrimidine Derivatives on SRB
The study investigates the impact of 2-aminopyrimidine derivatives on biocorrosion, specifically targeting the growth of Desulfotomaculum sp. and the corrosion of X65 steel. Among the tested compounds, 2-amino-4-chloro-6-morpholinepyrimidine (AMP3) shows a significant reduction in bacterial growth and biocorrosion, highlighting its potential application in corrosion inhibition (Onat et al., 2016).
Crystallography and Material Science
Two Polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c
This paper presents the crystallization of 2-amino-4-chloro-6-morpholinopyrimidine, showcasing two polymorphs with distinct molecular linkages and hydrogen bonding patterns. The structural details offer insights into the crystal engineering and material properties of such compounds, potentially useful in various applications, including pharmaceuticals and material science (Bowes et al., 2003).
Drug Design and Receptor Antagonism
Synthesis and Characterization of Chiral Alkoxymethyl Morpholine Analogs as Dopamine Receptor 4 (D4R) Antagonists
This study focuses on the synthesis of chiral alkoxymethyl morpholine analogs aimed at developing novel dopamine D4 receptor antagonists. The research signifies the role of morpholine and its derivatives in the design of selective receptor antagonists, a crucial aspect of targeted drug development (Witt et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWJUZCFCIFMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590740 |
Source
|
Record name | 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
901586-60-5 |
Source
|
Record name | 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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